UNC 0631

Catalog No.
S548266
CAS No.
M.F
C37H61N7O2
M. Wt
635.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC 0631

Product Name

UNC 0631

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine

Molecular Formula

C37H61N7O2

Molecular Weight

635.9 g/mol

InChI

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)

InChI Key

XFAXSWXKPQWHDW-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

UNC0631, UNC 0631, UNC-0631

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

Description

The exact mass of the compound N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine is 635.48867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC0631 is a synthetic compound belonging to the class of quinazoline derivatives. Research has focused on its potential as a G9a inhibitor [].

G9a Inhibition:

G9a is a histone methyltransferase enzyme, meaning it adds methyl groups to histone proteins. This methylation plays a role in regulating gene expression. UNC0631 has been investigated for its ability to inhibit G9a activity, potentially impacting cancer cell growth [, ]. Studies have shown that UNC0631 exhibits potent G9a inhibitory activity in various cell lines [].

Structure-Activity Relationship (SAR) Analysis:

Researchers have conducted studies to understand the relationship between UNC0631's structure and its inhibitory activity. This field of study is known as Structure-Activity Relationship (SAR) analysis. By modifying the molecule's structure, scientists can gain insights into which functional groups are crucial for G9a inhibition [].

Cellular Activity Optimization:

While UNC0631 demonstrates potent G9a inhibition in vitro (in laboratory settings), its effectiveness within cells can be limited. Research efforts have focused on optimizing UNC0631's cellular activity while maintaining its potency against G9a. This optimization often involves modifications aimed at improving cell membrane permeability [].

Molecular Structure Analysis

The compound's structure incorporates several key features:

  • Quinazolinone core: This central ring system is fundamental to the molecule's classification. []
  • Substituent groups: Methoxy (OCH3), cyclohexylmethyl, isopropyl, and piperidinyl groups are attached at various positions on the core ring structure, potentially influencing the molecule's properties. []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

635.48867421 g/mol

Monoisotopic Mass

635.48867421 g/mol

Heavy Atom Count

46

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011  Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.

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